molecular formula C19H29BrN2O2 B12447821 1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine CAS No. 887581-97-7

1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine

Cat. No.: B12447821
CAS No.: 887581-97-7
M. Wt: 397.3 g/mol
InChI Key: YKVZTAJDBNJJAP-UHFFFAOYSA-N
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Description

1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine is a chemical compound with the molecular formula C19H29BrN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine typically involves multiple steps. One common method starts with the reaction of 4-piperidone with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by the reaction with 2-(2-bromophenyl)ethylamine to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the Boc protecting group can influence its reactivity and interactions with biological systems. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-anilinopiperidine: Another Boc-protected piperidine derivative used in organic synthesis.

    1-Boc-4-(phenylamino)piperidine: Similar structure with a phenyl group instead of the bromophenyl group.

    1-Boc-4-(2-chlorophenyl)piperidine: Contains a chlorophenyl group instead of the bromophenyl group.

Uniqueness

1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

887581-97-7

Molecular Formula

C19H29BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl 4-[[2-(2-bromophenyl)ethylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H29BrN2O2/c1-19(2,3)24-18(23)22-12-9-15(10-13-22)14-21-11-8-16-6-4-5-7-17(16)20/h4-7,15,21H,8-14H2,1-3H3

InChI Key

YKVZTAJDBNJJAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCCC2=CC=CC=C2Br

Origin of Product

United States

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